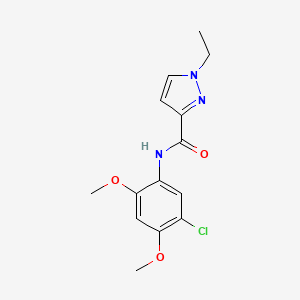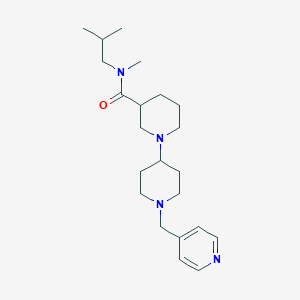![molecular formula C18H22N4O3 B5324216 8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5324216.png)
8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a spirocyclic compound that contains an indazole moiety and a diazaspirodecane ring system.
Aplicaciones Científicas De Investigación
The potential applications of 8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid in medicinal chemistry have been explored in several studies. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Moreover, it has been shown to have potential as a scaffold for the design of new drugs targeting G protein-coupled receptors (GPCRs).
Mecanismo De Acción
The mechanism of action of 8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes involved in cancer cell proliferation and bacterial cell wall synthesis. It has also been suggested that it modulates the activity of GPCRs by interacting with their binding sites.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit bacterial growth by disrupting cell wall synthesis. Moreover, it has been shown to have anxiolytic (anti-anxiety) and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid in lab experiments include its potential as a scaffold for the design of new drugs targeting GPCRs, its anticancer and antibacterial activities, and its anxiolytic and antidepressant-like effects. However, its limitations include its relatively low solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
Several future directions for the research on 8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid can be identified. These include:
1. Further exploration of its potential as a scaffold for the design of new drugs targeting GPCRs.
2. Investigation of its mechanism of action and identification of its molecular targets.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Evaluation of its toxicity and pharmacokinetic properties in animal models.
5. Screening of its analogues and derivatives for improved activity and selectivity.
6. Investigation of its potential as a lead compound for the development of new antibiotics.
7. Exploration of its potential as a therapeutic agent for the treatment of anxiety and depression.
8. Investigation of its potential as a radiosensitizer for cancer therapy.
Conclusion:
In conclusion, this compound is a spirocyclic compound that has potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives may lead to the development of new drugs for the treatment of cancer, bacterial infections, anxiety, and depression.
Métodos De Síntesis
The synthesis of 8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid has been reported in the literature. The method involves the condensation of 1H-indazole-3-carboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then cyclized with triphosgene to give the final product.
Propiedades
IUPAC Name |
8-(1H-indazole-3-carbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-21-11-18(10-14(21)17(24)25)6-8-22(9-7-18)16(23)15-12-4-2-3-5-13(12)19-20-15/h2-5,14H,6-11H2,1H3,(H,19,20)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLXIPOGGXKXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=NNC4=CC=CC=C43)CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B5324147.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5324154.png)
![(4R)-N-methyl-4-(4-{[methyl(2-naphthoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide](/img/structure/B5324157.png)
![N-methyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5324167.png)


![(2S)-1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-3,3-dimethyl-1-oxobutan-2-amine](/img/structure/B5324176.png)
![4-chloro-N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5324183.png)
![2-bromo-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B5324194.png)

![N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B5324198.png)
![6-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5324199.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5324208.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)